molecular formula C20H15BrN2O3 B381153 6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine CAS No. 385405-46-9

6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Cat. No.: B381153
CAS No.: 385405-46-9
M. Wt: 411.2g/mol
InChI Key: XOYDSWCLNNUOCQ-UHFFFAOYSA-N
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Description

6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a phenyl group attached to a dihydro-benzoxazine ring. Benzoxazines are known for their thermal stability and are widely used in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzoxazine compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of advanced polymers and materials with enhanced thermal stability and mechanical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
  • 6-bromo-2-(4-methylphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
  • 6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Uniqueness

6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom and the nitrophenyl group enhances its potential for various applications in research and industry.

Properties

CAS No.

385405-46-9

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2g/mol

IUPAC Name

6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15BrN2O3/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)26-20(22-18)14-6-9-16(10-7-14)23(24)25/h1-12,19-20,22H

InChI Key

XOYDSWCLNNUOCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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